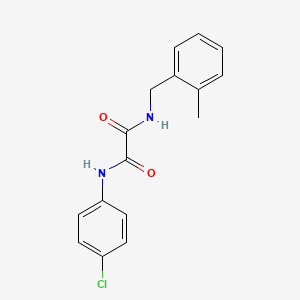![molecular formula C15H18N6O3S B4590712 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B4590712.png)
4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde N-ethylthiosemicarbazone
Descripción general
Descripción
4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde N-ethylthiosemicarbazone is a useful research compound. Its molecular formula is C15H18N6O3S and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.11610963 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Template Synthesis of Metal Complexes
Hydroxy and methoxy substituted N1,N4-diarylidene-S-methylthiosemicarbazone iron(III) and nickel(II) complexes have been synthesized, demonstrating the potential for creating metal complexes using related compounds. These complexes were characterized through various methods, such as elemental analysis and spectroscopy, highlighting their potential in material science and chemistry research (Bal & Ülküseven, 2004).
Antioxidant Additive Synthesis
The compound has relevance in the synthesis of antioxidant additives for lubricating oils. For example, a study on 4-(2-Aminothiazol-4-yl)-phenol reacting with similar compounds showed the potential for producing effective antioxidant additives, which could be extrapolated to the use of 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde N-ethylthiosemicarbazone (Amer et al., 2011).
Cytotoxicity and Anti-Leukemic Effects
Studies on iron(III) and nickel(II) complexes, synthesized using similar methodologies, indicate the potential of these complexes in cytotoxicity and anti-leukemic research. They show promise as anticancer agents, particularly in leukemia cells (Bal-Demirci et al., 2015).
Antimicrobial Activity
Compounds derived from 4-methylbenzohydrazide, a structurally related compound, have shown significant antibacterial activity, suggesting that this compound could also be explored for its potential antimicrobial properties (Lei et al., 2015).
Antimicrobial and Antioxidant Properties
Various synthesized compounds, including those with methoxy groups, have shown antimicrobial and antioxidant activities, suggesting similar research applications for this compound (Rangaswamy et al., 2017).
Propiedades
IUPAC Name |
1-ethyl-3-[(E)-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3S/c1-3-16-15(25)19-17-7-11-4-5-14(24-2)12(6-11)9-20-10-13(8-18-20)21(22)23/h4-8,10H,3,9H2,1-2H3,(H2,16,19,25)/b17-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQHXHZHQLBOBJ-REZTVBANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NN=CC1=CC(=C(C=C1)OC)CN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=CC(=C(C=C1)OC)CN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![isopropyl 5-(aminocarbonyl)-2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4590631.png)
![5-{3-chloro-4-[(3-nitrobenzyl)oxy]benzylidene}-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4590634.png)
![2-(2,4-dimethylphenoxy)-N-[(2-ethoxyphenyl)carbamothioyl]acetamide](/img/structure/B4590642.png)
![N-(2-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B4590658.png)
![[2-({6-Methyl-3-[(4-methylbenzyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4590659.png)
![1-benzyl-4-[(5-cyclopropyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4590664.png)
![2-mercapto-6-phenyl-3-[4-(4-pyridinylmethyl)phenyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4590673.png)
![N-ethyl-2-methoxy-5-({[2-(phenylthio)ethyl]amino}sulfonyl)benzamide](/img/structure/B4590679.png)

![3-{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B4590686.png)
![2-(2-fluorophenyl)-4-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4590688.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4590697.png)
![N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride](/img/structure/B4590701.png)

